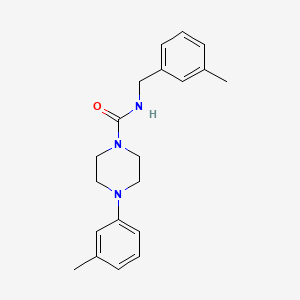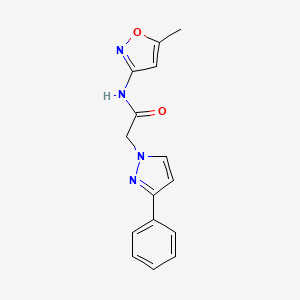![molecular formula C17H15NO2 B15283347 2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15283347.png)
2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one typically involves the cyclization of 1-(substituted-2-hydroxy-phenyl)-3-(4’-dimethylamino-phenyl)-prop-2-en-1-one (2-hydroxychalcone) with mercuric acetate This reaction is carried out under specific conditions to ensure the formation of the desired benzofuran derivative
Analyse Chemischer Reaktionen
2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to various biochemical effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one can be compared with other similar compounds, such as:
2-(4-(dimethylamino)benzylidene)-1-tetralone: This compound has a similar structure but differs in the core ring system.
2-(4-(diethylamino)benzylidene)-1-benzofuran-3(2H)-one: This compound has a similar benzofuran core but with a diethylamino group instead of a dimethylamino group.
2-(4-(dimethylamino)benzylidene)-1-benzofuran-3(2H)-one: This compound is structurally similar but may have different substituents on the benzofuran ring. The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(2Z)-2-[[2-(dimethylamino)phenyl]methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)14-9-5-3-7-12(14)11-16-17(19)13-8-4-6-10-15(13)20-16/h3-11H,1-2H3/b16-11- |
InChI-Schlüssel |
GZMOHAHTPKTKDF-WJDWOHSUSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC=C1/C=C\2/C(=O)C3=CC=CC=C3O2 |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15283267.png)

![N-{1-[(butylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B15283282.png)
![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 5-bromo-2-furoate](/img/structure/B15283286.png)


![N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B15283344.png)
![{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B15283346.png)

![2-[4-bromo(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B15283352.png)
![3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283353.png)

![2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether](/img/structure/B15283361.png)
